4-Hydroxy-5-methyl-3(2H)-furanone

Descripción

4-Hydroxy-5-methylfuran-3(2H)-one has been reported in Brassica napus, Trypanosoma brucei, and Eurycotis floridana with data available.

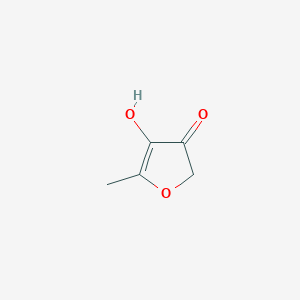

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-5-methylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVYTANECMRFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047417 | |

| Record name | 4-Hydroxy-5-methyl-3-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma | |

| Record name | Norfuraneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; Slightly soluble in fats, Soluble (in ethanol) | |

| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19322-27-1 | |

| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19322-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019322271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 4-hydroxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-5-methyl-3-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-5-METHYL-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB57102LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norfuraneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126.6 - 127.5 °C | |

| Record name | Norfuraneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence of 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 4-Hydroxy-5-methyl-3(2H)-furanone, also known as norfuraneol, in fruits. It delves into its quantitative analysis, experimental protocols for its detection, and its biosynthetic origins. This document also addresses the closely related and more extensively studied compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), to provide a broader context for analytical methodologies.

Introduction to Furanones in Fruits

Furanones are a class of organic compounds that are significant contributors to the aroma and flavor of many fruits and processed foods.[1][2] They are characterized by a furan (B31954) ring with a ketone group. Two of the most notable furanones in the context of fruit aroma are this compound (norfuraneol) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®). While Furaneol is renowned for its sweet, caramel-like, and fruity notes, often associated with strawberries and pineapples, norfuraneol provides a similar but distinct sensory profile.[1][3]

Norfuraneol has been detected in fruits such as blackberries, though comprehensive quantitative data across a wide range of fruits remains less documented compared to Furaneol.[4] This guide aims to consolidate the available technical information on norfuraneol in fruits, providing a valuable resource for its study.

Quantitative Data on this compound in Fruits

The quantification of norfuraneol in fresh fruits is not as extensively reported in scientific literature as that of Furaneol. However, some studies have identified and quantified it, particularly in processed fruit products. The following table summarizes the available quantitative data. For comparative purposes, data for the related compound Furaneol is also included to highlight typical concentration ranges found in fruits.

| Compound | Fruit/Fruit Product | Concentration Range | Analytical Method | Reference(s) |

| This compound (Norfuraneol) | Tomato Paste | Slightly above odor threshold | GC-MS | [3] |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | Strawberry | 1663 - 4852 µg/kg | SPME-GC-MS, LC | [5][6] |

| Tomato | 95 - 173 µg/kg | SPME-GC-MS, LC | [5][6] |

It is important to note that the concentration of these compounds can be influenced by factors such as fruit variety, ripeness, and processing conditions.

Experimental Protocols for the Analysis of Furanones in Fruits

The analysis of polar and thermally labile compounds like norfuraneol from a complex fruit matrix requires robust and optimized protocols. The following methodologies are adapted from established procedures for furanone analysis and are applicable for the determination of norfuraneol.

Objective: To extract norfuraneol from the fruit matrix while minimizing degradation and interference from other components.

Protocol: Solid Phase Extraction (SPE)

-

Homogenization: Homogenize a known weight of fresh fruit sample with distilled water in a blender at a low temperature (e.g., 4°C) to prevent enzymatic degradation.

-

Centrifugation and Filtration: Centrifuge the homogenate to separate the solid pulp. Filter the resulting supernatant through a 0.45 µm membrane filter to obtain a clear juice extract.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then distilled water through it.

-

Sample Loading: Load a specific volume of the filtered fruit extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with distilled water to remove sugars and other polar interferences.

-

Elution: Elute the retained furanones from the cartridge using a suitable organic solvent, such as methanol or ethyl acetate.

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume suitable for chromatographic analysis.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of norfuraneol, derivatization is often recommended to improve its volatility and chromatographic behavior.

-

Derivatization (Optional but Recommended): React the extracted sample with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature. This converts the polar hydroxyl group into a less polar, more volatile derivative.

-

Injection: Inject the derivatized or underivatized sample into the GC-MS system. A large volume injection technique with a microvial insert can be employed for enhanced sensitivity.

-

GC Conditions:

-

Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is suitable for separating furanones.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 240°C) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of norfuraneol, monitoring its characteristic ions.

-

B. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a suitable alternative for analyzing norfuraneol without the need for derivatization.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile).

-

Column: A reversed-phase C18 column.

-

Detection: UV detector set at the maximum absorbance wavelength for norfuraneol (typically around 280-290 nm).

-

Quantification: Create a calibration curve using external standards of pure norfuraneol.

Visualizing Analytical and Biosynthetic Pathways

The following diagram illustrates a typical workflow for the analysis of norfuraneol in fruit samples.

Norfuraneol and Furaneol are formed in plants through distinct biosynthetic pathways originating from different sugar precursors.

Conclusion

This compound (norfuraneol) is a naturally occurring furanone that contributes to the complex aroma profile of certain fruits. While its presence has been confirmed, detailed quantitative data across a wide variety of fruits is still an area for further research. The analytical protocols outlined in this guide, adapted from methodologies for similar furanones, provide a solid foundation for researchers and scientists to pursue the quantification and characterization of norfuraneol in fruit matrices. Understanding the occurrence and formation of this compound is crucial for the food and beverage industry in the context of flavor chemistry and for drug development professionals interested in the biological activities of natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound Norfuraneol (FDB008543) - FooDB [foodb.ca]

- 5. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biosynthesis pathway of norfuraneol in plants

An In-depth Technical Guide on the Core Biosynthesis Pathway of Norfuraneol in Plants

Introduction

Norfuraneol, chemically known as 4-hydroxy-5-methyl-3(2H)-furanone, is a significant flavor compound found in various fruits, contributing a sweet, caramel-like aroma. While its formation through the Maillard reaction during thermal processing is well-documented, its biosynthetic pathway in plants is less understood. This technical guide provides a comprehensive overview of the current understanding of norfuraneol biosynthesis in plants, drawing parallels from the well-studied pathway of its structural analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol). This document is intended for researchers, scientists, and professionals in drug development and flavor chemistry, offering a detailed look at the proposed pathway, relevant enzymes, quantitative data, and key experimental protocols.

Proposed Biosynthesis Pathway of Norfuraneol

The biosynthesis of norfuraneol in plants is hypothesized to originate from the pentose (B10789219) phosphate (B84403) pathway (PPP), distinguishing it from HDMF, which is derived from hexoses. The pathway likely involves a series of enzymatic conversions culminating in the formation of the furanone ring structure.

1. Precursor Synthesis:

The primary precursors for norfuraneol are believed to be pentose phosphates.[1] Specifically, D-xylulose-5-phosphate and D-ribulose-5-phosphate, both intermediates of the PPP, have been identified as potential starting molecules.[1] In some microorganisms, the formation of norfuraneol has been demonstrated from various carbohydrate phosphates, including those from the pentose phosphate pathway.[2]

2. Formation of Key Intermediates:

Following the generation of pentose phosphates, a series of enzymatic or spontaneous reactions are thought to lead to a key dicarbonyl intermediate. While the exact intermediates in plants are yet to be identified, studies on related furanone biosynthesis suggest the formation of a 1-deoxypentosone.[3] In a study on Zygosaccharomyces rouxii, it was proposed that D-ribulose-5-phosphate is generated from other carbohydrate phosphates and then chemically transformed into norfuraneol, suggesting a potential for a spontaneous, non-enzymatic step in the pathway.[2]

3. Final Reduction Step:

The final step in the biosynthesis of furanones like HDMF is an enzymatic reduction. In strawberries, the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), previously known as quinone oxidoreductase (FaQR), catalyzes the reduction of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to HDMF.[4][5] It is highly probable that a similar, yet-to-be-identified enone oxidoreductase exists in plants that produce norfuraneol, catalyzing the reduction of a corresponding unsaturated precursor to form the final norfuraneol molecule.

Quantitative Data

While specific quantitative data for the norfuraneol biosynthesis pathway in plants is scarce, studies on HDMF in strawberries provide valuable insights into precursor incorporation rates and the effects of precursor feeding on furanone production. This data serves as a model for what can be expected in studies of norfuraneol biosynthesis.

Table 1: Incorporation of Radiolabeled Precursors into Total Furanones in Strawberry Fruit

| Precursor | Incorporation Rate (%) |

| 1-³H-D-glucose | 0.032 |

| U-¹⁴C-D-glucose | 0.035 |

| U-¹⁴C-D-glucose-6-phosphate | 0.147 |

| U-¹⁴C-D-fructose | 0.202 |

| U-¹⁴C-D-fructose-1,6-diphosphate | 0.289 |

| Data from radiotracer studies on strawberry fruit, adapted from[4]. |

Table 2: Effect of Precursor Feeding on Furanone Content in In Vitro Grown Strawberries

| Precursor Added to Medium | % Increase in Furaneol | % Increase in Furaneol Glucoside | % Increase in Total Furanones |

| D-fructose | 42.6 | 26.3 | 28.4 |

| D-fructose-6-phosphate | - | - | 125 (average for all furanones) |

| Data from in vitro strawberry culture experiments, adapted from[6]. |

Experimental Protocols

The following protocols are based on methodologies used for the study of HDMF biosynthesis and can be adapted for the investigation of the norfuraneol pathway.

Protocol 1: Isotopic Labeling to Trace Precursor Incorporation

Objective: To confirm the role of pentoses as precursors for norfuraneol biosynthesis.

Materials:

-

Plant tissue capable of producing norfuraneol (e.g., fruit slices)

-

Isotopically labeled precursor (e.g., ¹³C-labeled D-xylose)

-

Incubation buffer (e.g., phosphate buffer, pH 7.0)

-

Extraction solvent (e.g., ethyl acetate)

-

Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

-

Prepare slices of the plant tissue and place them in the incubation buffer.

-

Introduce the isotopically labeled precursor to the buffer and incubate under conditions that support active metabolism.

-

After a predetermined time, harvest the tissue and quench the metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-

Homogenize the tissue and perform a solvent extraction to isolate furanone compounds.

-

Analyze the extract by LC-MS or GC-MS to detect the incorporation of the isotopic label into the norfuraneol molecule.

Protocol 2: Enzyme Assay for a Hypothesized Enone Oxidoreductase

Objective: To identify and characterize the enzymatic activity responsible for the final reduction step in norfuraneol biosynthesis.

Materials:

-

Crude or partially purified protein extract from the plant tissue

-

Hypothesized unsaturated precursor of norfuraneol

-

NAD(P)H as a cofactor

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

GC-MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD(P)H, and the protein extract.

-

Initiate the reaction by adding the unsaturated precursor substrate.

-

Incubate the mixture at an optimal temperature (e.g., 30°C).

-

Stop the reaction after a specific time by adding a quenching agent (e.g., an acid or organic solvent).

-

Extract the products with an organic solvent.

-

Analyze the extract by GC-MS to identify and quantify the formation of norfuraneol.

-

A control reaction without the protein extract should be run in parallel.

Protocol 3: Extraction and Quantification of Norfuraneol from Plant Tissue

Objective: To accurately measure the concentration of norfuraneol in plant samples.

Materials:

-

Plant tissue

-

Homogenizer

-

Solid Phase Extraction (SPE) cartridges (e.g., Lichrolut-EN)

-

Methanol for elution

-

GC-MS system

Procedure:

-

Homogenize a known weight of the plant tissue in a suitable buffer.

-

Centrifuge the homogenate and pass the supernatant through an SPE cartridge to bind the furanones.

-

Wash the cartridge to remove interfering compounds.

-

Elute the norfuraneol from the cartridge with methanol.

-

Analyze the eluate directly by GC-MS for quantification. A stable isotope-labeled internal standard should be used for accurate quantification.

Conclusion

The biosynthesis of norfuraneol in plants is an area of active research. While the complete pathway has not been fully elucidated, evidence strongly suggests a pathway originating from pentose phosphates, analogous to the HDMF pathway from hexoses. Future research should focus on the identification of the specific enzymes, particularly the proposed enone oxidoreductase, and the intermediate molecules involved in the formation of norfuraneol in various plant species. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and unravel the complexities of this important flavor biosynthesis pathway.

References

- 1. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. imreblank.ch [imreblank.ch]

- 4. mdpi.com [mdpi.com]

- 5. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Maillard reaction formation of 4-Hydroxy-5-methyl-3(2H)-furanone

An In-depth Technical Guide to the Maillard Reaction Formation of 4-Hydroxy-5-methyl-3(2H)-furanone

Introduction

The Maillard reaction, a cornerstone of food chemistry and flavor science, describes a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This process is responsible for the desirable color, aroma, and flavor of many thermally processed foods. A key flavor compound generated during this reaction is this compound, also known as norfuraneol. This molecule imparts a characteristic caramel-like, sweet, and fruity aroma and is a significant contributor to the sensory profile of various food products. Its formation is particularly associated with the reaction of pentose (B10789219) sugars.

This technical guide provides a detailed overview of the formation pathways of this compound, experimental protocols for its analysis, and quantitative data derived from model systems. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this important Maillard reaction product.

Chemical Formation Pathways

The formation of this compound (norfuraneol) from pentoses is a multi-step process involving several key intermediates. While hexoses typically yield the homologous 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), pentoses are the primary precursors for norfuraneol.[1][2] The primary mechanism involves the interaction of a pentose sugar with an amino acid, though minor pathways involving sugar fragmentation also exist.[1][3]

Primary Pathway: Pentose-Amino Acid Interaction

The most significant pathway for norfuraneol formation involves the reaction of a pentose (e.g., xylose, ribose, arabinose) with an amino acid (e.g., glycine (B1666218), alanine).[1][4] This pathway can be broken down into several critical stages:

-

Amadori Rearrangement: The initial step is the condensation of the carbonyl group of the pentose with the amino group of an amino acid to form a Schiff base, which then undergoes rearrangement to yield an Amadori compound (a 1-amino-1-deoxy-2-ketose).[3][5]

-

Enolization: The Amadori compound degrades via 2,3-enolization, a key branching point in the Maillard reaction that leads to the formation of dicarbonyl intermediates.[3]

-

Strecker Degradation: Concurrently, amino acids undergo Strecker degradation in the presence of dicarbonyl compounds. This reaction produces Strecker aldehydes, which are crucial for the elongation of the carbon chain. For instance, glycine degrades to produce formaldehyde (B43269) (a C1 unit), while alanine (B10760859) produces acetaldehyde (B116499) (a C2 unit).[1][3]

-

Condensation and Cyclization: The Strecker aldehyde (e.g., formaldehyde) incorporates into the pentose-derived intermediate through an aldol-type condensation.[3] This is followed by cyclization and dehydration to form the furanone ring structure.

-

Reduction: The final step involves the reduction of the resulting intermediate to yield this compound.[3]

Experiments using 13C-labeled glycine have confirmed the incorporation of its Strecker degradation product, formaldehyde, into the pentose moiety to form the final furanone structure.[1]

References

A Technical Guide to the Chemical Properties and Structure of Norfuraneol

Abstract: Norfuraneol, chemically known as 4-hydroxy-5-methyl-3(2H)-furanone, is a significant heterocyclic compound widely recognized for its contribution to the flavor profiles of many thermally processed foods. Arising primarily from the Maillard reaction between pentose (B10789219) sugars and amino acids, its distinct caramel-like, fruity aroma makes it a compound of interest in food science and flavor chemistry. This technical guide provides an in-depth examination of the chemical structure, physicochemical properties, spectroscopic characteristics, and formation pathways of norfuraneol. Detailed experimental protocols for its formation and analysis are presented, along with visualizations of key chemical processes. This document is intended for researchers, scientists, and professionals in food science and drug development seeking a comprehensive understanding of this important furanone.

Chemical Identity and Physicochemical Properties

Norfuraneol is a small, oxygenated heterocyclic compound. Its identity is established by a unique combination of identifiers and is characterized by specific physicochemical properties that dictate its behavior in various systems.

Chemical Identifiers

The following table summarizes the key identifiers for norfuraneol.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Norfuraneol, 5-Methyl-4-hydroxy-3(2H)-furanone, 4-hydroxy-5-methylfuran-3-one, 4HM-furanone | [1][2][3] |

| CAS Number | 19322-27-1 | [1][3] |

| Molecular Formula | C₅H₆O₃ | [1][3] |

| InChI | InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3 | [1][3] |

| InChIKey | DLVYTANECMRFGX-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=C(C(=O)CO1)O | [3] |

Physicochemical Data

Quantitative physicochemical data for norfuraneol are crucial for its application and analysis.

| Property | Value | Reference |

| Molecular Weight | 114.10 g/mol | [1][3] |

| Appearance | Colourless to white solid with a fruity, caramel-like aroma.[3] | [3] |

| Melting Point | 126.6 - 127.5 °C (with decomposition) | [2][3] |

| Water Solubility | 616 g/L | [2] |

| Other Solubilities | Soluble in ethanol; slightly soluble in fats.[3] | [3] |

| logP | -0.83 | [2] |

| pKa (Strongest Acidic) | 6.88 | [2] |

Chemical Structure and Stereochemistry

Norfuraneol's structure is based on a furanone ring, which is a five-membered aromatic heterocycle containing one oxygen atom and a ketone group.[2] It is specifically a dihydrofuranone, and its chemical nature is defined by the arrangement of its functional groups.

The molecule is a member of the furans, an enol, and a cyclic ketone.[2][3] The presence of the enol group (-C(OH)=C-) adjacent to the ketone makes it a vinylogous acid. Norfuraneol does not possess a chiral center and is therefore achiral. However, it exists in tautomeric equilibrium between the enol and keto forms, which is a common characteristic of 4-hydroxy-3(2H)-furanones.[4]

Figure 1: 2D Chemical Structure of Norfuraneol (this compound).

Spectroscopic Analysis

The structural elucidation and quantification of norfuraneol rely on modern spectroscopic techniques. The expected data from key methods are summarized below.

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the methyl protons (CH₃), methylene (B1212753) protons (CH₂), and the enolic hydroxyl proton (OH). The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent carbonyl and oxygen heteroatom. |

| ¹³C-NMR | Resonances for five distinct carbon atoms: the carbonyl carbon (C=O), two sp² carbons of the enol group (C=C-OH), the sp³ methylene carbon (CH₂), and the sp³ methyl carbon (CH₃). |

| Infrared (IR) | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=O stretching (~1700 cm⁻¹), C=C stretching (~1650 cm⁻¹), and C-O stretching (~1100-1200 cm⁻¹). |

| Mass Spec. (MS) | A molecular ion peak [M]⁺ at m/z 114. Key fragmentation pathways involve the loss of CO (m/z 86), CH₃ (m/z 99), and subsequent fragmentation of the furanone ring structure.[4] |

Formation Pathway: The Maillard Reaction

Norfuraneol is not typically synthesized through classical organic chemistry routes for food applications; instead, it is a well-known product of the Maillard reaction.[5] This non-enzymatic browning reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid. Specifically, norfuraneol is formed from the reaction of pentoses (five-carbon sugars) like D-xylose.[5][6]

The process involves the formation of an Amadori compound, which then undergoes enolization and cyclization to yield the furanone structure.

Caption: Maillard reaction pathway for norfuraneol formation.

Biological Context and Potential Activities

While norfuraneol is primarily studied for its role as a potent flavor compound, the broader class of furanones has been investigated for various biological activities.

Halogenated furanones, produced by marine algae, are known structural mimics of N-acyl homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria for quorum sensing (QS).[7] By competitively binding to LuxR-type receptors, these furanones can disrupt QS, thereby inhibiting virulence factor production and biofilm formation.[7] While norfuraneol itself is not halogenated and its activity in QS is not established, this mechanism highlights a potential area of research for furanone derivatives.

Caption: General mechanism of quorum sensing inhibition by furanones.

Experimental Protocols

Protocol 1: Formation and Extraction of Norfuraneol via Maillard Reaction (Model System)

This protocol is adapted from methodologies studying the formation of furanones in model systems.[5]

Objective: To generate and extract norfuraneol from the reaction of D-xylose and an amino acid.

Materials:

-

D-Xylose

-

Glycine or L-Alanine

-

Phosphate (B84403) buffer (0.2 M, pH 7.0)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl, 2 M)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Reaction vessel with heating and stirring capabilities

-

Rotation perforator for continuous liquid-liquid extraction

Procedure:

-

Reaction Setup: Dissolve D-xylose and the selected amino acid (e.g., glycine) in the pH 7.0 phosphate buffer within the reaction vessel. A typical molar ratio might be 1:1.

-

Heating: Heat the reaction mixture at 90°C for one hour with constant stirring.[5]

-

Reaction Quenching: After one hour, cool the reaction mixture and add deionized water (e.g., 100 mL).

-

Extraction Preparation: Saturate the aqueous solution with NaCl to improve extraction efficiency. Adjust the pH to 4.0 using 2 M HCl.

-

Continuous Extraction: Transfer the mixture to a rotation perforator and perform a continuous extraction with diethyl ether overnight.[5]

-

Drying and Concentration: Collect the organic phase (diethyl ether) and dry it over anhydrous Na₂SO₄ at 4°C. Carefully concentrate the dried extract to a small volume (e.g., 0.5 mL) under a gentle stream of nitrogen before analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the identification and analysis of norfuraneol in an extract.[4]

Objective: To separate and identify norfuraneol using GC-MS.

Instrumentation:

-

Gas chromatograph with a suitable capillary column (e.g., DB-5 or equivalent non-polar column).

-

Mass spectrometer with electron impact (EI) ionization source.

Procedure:

-

Sample Injection: Inject 1-2 µL of the concentrated extract from Protocol 1 into the GC inlet, typically in splitless mode to maximize sensitivity for trace components.

-

GC Separation: Use a temperature program to separate the components. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 4°C/minute.

-

Final hold: Hold at 240°C for 10 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: Maintain at approximately 150-200°C.

-

-

Data Analysis: Identify norfuraneol by comparing its retention time and mass spectrum with that of an authentic standard or by matching the fragmentation pattern with library data (e.g., NIST). Key ions to monitor include m/z 114, 86, and 57.[4]

Caption: A typical workflow for GC-MS analysis.

References

- 1. Norfuronol [webbook.nist.gov]

- 2. Showing Compound Norfuraneol (FDB008543) - FooDB [foodb.ca]

- 3. This compound | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. imreblank.ch [imreblank.ch]

- 5. imreblank.ch [imreblank.ch]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Sensory Landscape of 4-Hydroxy-5-methyl-3(2H)-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-5-methyl-3(2H)-furanone, a volatile organic compound belonging to the furanone family, is a potent and multifaceted flavor and aroma agent. Also known by synonyms such as Nor-furaneol, Homofuronol, and Sotolon, this molecule plays a crucial role in the sensory profiles of a wide array of food products, from fruits to cooked meats. Its characteristic sweet, caramel-like, and sometimes spicy aroma makes it a subject of significant interest in flavor chemistry, food science, and sensory research. This technical guide provides an in-depth exploration of the sensory properties of this compound, detailing its organoleptic characteristics, quantitative sensory data, the experimental protocols for its analysis, and the underlying signaling pathways of its perception.

Sensory Profile

This compound is characterized by a complex and concentration-dependent sensory profile. At lower concentrations, it imparts sweet, caramel, and maple syrup-like notes.[1] As the concentration increases, its aroma profile can shift towards more spicy, fenugreek, or even curry-like characteristics.[2][3] Its taste is generally described as sweet, bready, and candy-like.[4] This compound is naturally occurring in a variety of foods, including strawberries, pineapple, coffee, and fermented products like soy sauce, contributing significantly to their characteristic flavors.[5][6][7]

Quantitative Sensory Data

The potency of this compound as a flavor compound is underscored by its low odor and taste thresholds. The following tables summarize the available quantitative data for this compound and its close structural analogs.

Table 1: Odor and Taste Thresholds of this compound and Related Compounds

| Compound | Synonym(s) | Odor Threshold (in water) | Taste Threshold (in water) | Reference(s) |

| This compound | Norfuraneol, Sotolon | 2,100 - 23,000 µg/L | Not widely reported | [8] |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol, HDMF | 0.03 - 1,700 µg/L | Not widely reported | [8][9] |

| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Homofuronol, EHMF | 0.04 - 21 µg/L | 20 ppm (burnt, caramellic, sweet, fruity) | [8] |

Table 2: Sensory Descriptors of this compound and its Analogs

| Compound | Concentration | Aroma Descriptors | Flavor Descriptors | Reference(s) |

| This compound | Low | Caramel, Maple Syrup, Sweet | Sweet, Bready, Candy-like | [1][2][3][4] |

| High | Fenugreek, Curry, Roasted Chicory Root | - | [1][2][10] | |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Low | Sweet Strawberry | - | [11] |

| High | Caramel | Caramel-like | [11][12] | |

| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | - | Sweet, Caramel, Fruity, Bready, Maple, Brown Sugar, Burnt | Sweet, Cane Sugar, Caramel, Butterscotch | [5][7][13] |

Experimental Protocols for Sensory Analysis

The sensory properties of this compound are typically characterized using a combination of instrumental and human sensory evaluation techniques.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[14][15][16] This allows for the identification of odor-active compounds in a complex mixture.

Methodology for GC-O Analysis:

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

A food sample (e.g., 5g of strawberry puree) is homogenized and placed in a headspace vial.[17]

-

A saturated NaCl solution is added to enhance the volatility of the analytes.[17]

-

The vial is sealed and equilibrated at a controlled temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.[17]

-

A SPME fiber is exposed to the headspace to adsorb the volatile compounds.[17]

-

-

GC-O System Parameters:

-

Injector: The SPME fiber is desorbed in a heated GC inlet.[17]

-

Column: A polar capillary column (e.g., DB-WAX) is used for separation.[17]

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points.[17]

-

Effluent Splitting: The column effluent is split between a conventional detector (e.g., Mass Spectrometer - MS) and a heated sniffing port.[18]

-

-

Olfactometry:

-

Trained sensory panelists sniff the effluent from the sniffing port and record the perceived odor, its intensity, and its retention time.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the Flavor Dilution (FD) factor of each odorant, indicating its potency.[19][20][21]

-

Human Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a method used to quantify the sensory attributes of a product by a trained panel.[2][8][10][22]

Methodology for QDA:

-

Panelist Selection and Training:

-

Panelists are screened for their sensory acuity and ability to articulate perceptions.[22]

-

Training involves familiarizing panelists with the specific sensory attributes of this compound using reference standards.

-

-

Lexicon Development:

-

The panel collectively develops a descriptive vocabulary (lexicon) to characterize the aroma and flavor of the compound.

-

-

Evaluation:

-

Samples containing this compound at various concentrations are presented to the panelists in a controlled environment.

-

Panelists independently rate the intensity of each sensory attribute on a linear scale.

-

-

Data Analysis:

-

The data is statistically analyzed (e.g., using ANOVA) to determine significant differences in sensory attributes between samples.[22]

-

Signaling Pathways of Perception

The perception of this compound involves distinct signaling pathways for its aroma (olfaction) and taste (gustation).

Olfactory Signaling Pathway

Recent research has identified a specific olfactory receptor, OR5M3 , that is activated by Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a close analog of this compound.[3][5] The binding of the furanone to this G-protein coupled receptor (GPCR) initiates a signaling cascade.

Steps in Olfactory Perception:

-

Binding: The furanone molecule binds to the OR5M3 receptor on the cilia of olfactory sensory neurons.[3]

-

G-protein Activation: This binding activates a G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated G-protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺).

-

Depolarization: The influx of positive ions depolarizes the neuron, generating an action potential.

-

Signal Transmission: The action potential travels along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the aroma.

Gustatory (Sweet Taste) Signaling Pathway

The sweet taste of this compound is primarily mediated by the T1R2/T1R3 heterodimeric G-protein coupled receptor, which is responsible for detecting a wide range of sweet compounds.[1][14]

Steps in Sweet Taste Perception:

-

Binding: The furanone molecule binds to the T1R2/T1R3 sweet taste receptor on the surface of taste receptor cells.[14]

-

G-protein Activation: This activates a G-protein, gustducin.

-

PLC Activation: Gustducin activates phospholipase C (PLC).

-

IP₃ Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular Ca²⁺ stores.[14]

-

TRPM5 Channel Activation: The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to an influx of Na⁺ ions and depolarization of the taste cell.[14]

-

ATP Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter.

-

Signal Transmission: ATP activates purinergic receptors on adjacent sensory nerve fibers, which transmit the signal to the brain for the perception of sweetness.

Conclusion

This compound is a key contributor to the desirable sensory attributes of numerous food products. Its complex, concentration-dependent aroma and sweet taste are perceived through specific olfactory and gustatory signaling pathways. A thorough understanding of its sensory properties, the methods for their evaluation, and the underlying molecular mechanisms of perception is essential for researchers and professionals in the fields of flavor chemistry, food product development, and sensory science. The information presented in this guide provides a comprehensive technical overview to support further research and application of this important flavor molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Descriptive Analysis [sensorysociety.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. imreblank.ch [imreblank.ch]

- 10. dl.astm.org [dl.astm.org]

- 11. Aroma profiling and sensory analysis: the role of volatile organic compounds in foods | Markes International [markes.com]

- 12. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? | Sigma-Aldrich [sigmaaldrich.com]

- 17. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]

- 18. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 22. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Discovery and history of norfuraneol as a flavor compound

An In-depth Technical Guide to Norfuraneol as a Flavor Compound

Introduction

Norfuraneol, chemically known as 4-hydroxy-5-methyl-3(2H)-furanone, is a significant flavor compound belonging to the furanone class.[1] It is recognized for its characteristic sweet, caramel-like, and bready aroma profile.[1] This compound is a product of the Maillard reaction, typically formed from the thermal treatment of pentose (B10789219) sugars, and also occurs naturally in a variety of foods and fermented products.[2][3] Despite its pleasant sensory characteristics, its contribution to the overall flavor of a food product is often dependent on its concentration relative to its high odor threshold.[2] This guide provides a comprehensive technical overview of the discovery, history, chemical properties, formation pathways, analytical methodologies, and sensory significance of norfuraneol for researchers and professionals in the fields of flavor chemistry, food science, and drug development.

History and Discovery

The investigation of furanones as key flavor compounds began with the discovery of its analogue, Furaneol (B68789)® (4-hydroxy-2,5-dimethyl-3(2H)-furanone or HDMF), which was first identified as a product of the Maillard reaction in 1960 and later found as a natural aroma component in pineapple in 1965.[4][5] The discovery of norfuraneol followed from research into the products of the Maillard reaction and the flavor components of various foods.

Norfuraneol was identified as a flavor compound in soy sauce (shoyu) and miso, alongside Furaneol and homofuraneol.[3] Initially, it was assumed that these furanones were formed exclusively through the Maillard reaction during the production process.[3] Subsequent research confirmed that norfuraneol is formed from pentoses, such as xylose, in a reaction analogous to the formation of Furaneol from hexoses.[2] This understanding established its role as a significant, albeit often subtle, contributor to the aroma of many thermally processed and fermented foods.

Chemical and Physical Properties

Norfuraneol is a cyclic ketone and an enol.[6] Its chemical structure and properties are fundamental to its aroma activity and stability in food matrices.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-hydroxy-5-methyl-2,3-dihydrofuran-3-one[1] |

| Synonyms | This compound, 5-Methyl-4-hydroxy-3(2H)-furanone, Norfuronol, Chicory furanone[1][7][8] |

| CAS Number | 19322-27-1[7] |

| Chemical Formula | C₅H₆O₃[1][7] |

| InChI Key | DLVYTANECMRFGX-UHFFFAOYSA-N[1][7] |

| FEMA Number | 3635[6] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 114.10 g/mol | [6] |

| Appearance | Colorless to white solid | [6] |

| Aroma | Fruity, caramel, burnt pineapple | [6] |

| Melting Point | 126.6 - 127.5 °C | [1][6] |

| Water Solubility | 616 g/L (Predicted) | [1] |

| logP | -0.83 (Predicted) | [1] |

| pKa (Strongest Acidic) | 6.88 (Predicted) | [1] |

Formation Pathways

Norfuraneol is primarily formed through two distinct pathways: the Maillard reaction during thermal processing and enzymatic biosynthesis in microorganisms and plants.

Maillard Reaction

The most common pathway for norfuraneol formation is the Maillard reaction between a pentose sugar (e.g., D-xylose) and an amino acid (e.g., glycine, alanine).[2] The reaction proceeds via 2,3-enolisation, leading to a 1-deoxypentosone intermediate. Unlike the formation of other furanones like Furaneol from pentoses, the generation of norfuraneol does not involve the incorporation of Strecker aldehydes.[2] This indicates a direct formation from the C5 sugar backbone without chain elongation or recombination of sugar fragments.[2]

The following diagram illustrates the simplified formation pathway of norfuraneol from a pentose sugar via the Maillard reaction.

Biosynthesis

Norfuraneol has been identified in fermented products like soy sauce, where its formation is attributed to the activity of yeasts such as Zygosaccharomyces rouxii.[3] Studies have indicated that D-xylulose-5-phosphate and D-ribulose-5-phosphate are potential precursors for the biosynthesis of norfuraneol in these systems.[3] This suggests an enzymatically catalyzed pathway in microorganisms, distinct from the purely thermal degradation route of the Maillard reaction.

The proposed biosynthetic workflow involves the conversion of these phosphorylated pentoses into intermediates that then cyclize to form the furanone structure.

Sensory Properties and Natural Occurrence

Norfuraneol possesses a sweet, candy-like, and bready flavor.[1] However, its impact on the sensory profile of food is highly dependent on its concentration relative to its perception threshold.

Odor and Flavor Thresholds

The retronasal odor threshold for norfuraneol is notably high, reported to be approximately 8300 µg/kg in water.[2] This is significantly higher than related furanones like Furaneol, which often results in norfuraneol playing a less dominant sensory role even when present in higher absolute amounts.[2] Research has also shown that the odor threshold is pH-dependent, with lower thresholds observed in more acidic solutions.[9]

| Medium | pH | Odor Threshold (µg/kg) |

| Water | ~7 | 8300[2] |

| Buffered Solution | Acidic | Lower than neutral[9] |

Occurrence in Foods

Norfuraneol has been identified in a range of food products, typically those that have undergone fermentation or thermal processing.

| Food Product | Context | Reference |

| Soy Sauce | Identified as a key flavor compound formed during fermentation. | [3][8] |

| Miso | Found as a fermentation product. | [3] |

| Tomatoes | Occurs below its threshold in fresh tomatoes, but slightly above in tomato paste. | [9][10] |

| Blackberries | Detected as a natural volatile component. | [1][8] |

| Beer | Detected, but not quantified. | [1] |

Experimental Protocols

The analysis of norfuraneol requires specialized analytical techniques due to its polarity and potential for instability in complex food matrices.

Isolation and Extraction

A common method for isolating norfuraneol from food samples involves solvent extraction followed by concentration.

-

Sample Homogenization : A known quantity of the food sample (e.g., 150g of fresh tomatoes) is blended with water.[11]

-

Enzyme Inactivation/Saturation : The slurry is saturated with NaCl to inhibit enzymatic activity and improve extraction efficiency.[11]

-

Extraction : The aqueous mixture is subjected to continuous liquid-liquid extraction for several hours (e.g., 8 hours) using a solvent such as diethyl ether.[11]

-

Concentration : The solvent extract is carefully concentrated to a small volume (e.g., ~50 µL) under a gentle stream of nitrogen or on a warm water bath to avoid loss of volatiles.[11]

-

Internal Standard : An internal standard (e.g., 2-octanone) is typically added at the beginning of the extraction process for accurate quantification.[11]

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the identification and quantification of norfuraneol.

-

GC-MS Protocol:

-

Injection : 1-2 µL of the concentrated extract is injected into the GC system, often in splitless mode to enhance sensitivity.[12]

-

Column : A polar capillary column, such as one with a Carbowax (polyethylene glycol) stationary phase (e.g., DB-Wax, 30 m x 0.32 mm, 0.25 µm film thickness), is used for separation.[12]

-

Carrier Gas : Helium is used as the carrier gas at a constant pressure or flow rate.[12]

-

Oven Program : A typical temperature program starts at a low temperature (e.g., 20°C), ramps up to intermediate temperatures to separate volatiles, and holds before a final ramp to clean the column (e.g., 20°C for 0.5 min, then 30°C/min to 100°C, then 4°C/min to 145°C).[12]

-

MS Detection : The mass spectrometer is operated in electron impact (EI) mode at 70 eV. Identification is achieved by comparing the resulting mass spectrum and retention index with those of an authentic standard and library data. The molecular ion (m/z 114) and characteristic fragment ions are monitored for quantification.[12]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~285 nm) can also be used, particularly for samples where derivatization is not desired. A reverse-phase column (e.g., C18) is typically employed with a mobile phase consisting of a buffer/methanol/acetonitrile mixture.[3][11]

The general workflow for the analysis of norfuraneol is depicted below.

References

- 1. Showing Compound Norfuraneol (FDB008543) - FooDB [foodb.ca]

- 2. imreblank.ch [imreblank.ch]

- 3. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | MDPI [mdpi.com]

- 5. furaneol and mesifurane biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Norfuronol [webbook.nist.gov]

- 8. toffee furanone, 19322-27-1 [thegoodscentscompany.com]

- 9. Furaneol: Odor Threshold and Importance to Tomato Aroma | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. imreblank.ch [imreblank.ch]

The Genesis of a Flavor Principle: A Technical Guide to 4-Hydroxy-5-methyl-3(2H)-furanone Precursors in Food Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-5-methyl-3(2H)-furanone, also known as norfuraneol, is a potent flavor compound that imparts desirable caramel-like, sweet, and fruity aromas to a wide variety of thermally processed foods. Its formation is intricately linked to the complex cascade of reactions known as the Maillard reaction, a cornerstone of food chemistry. Understanding the precursors and formation pathways of this impactful molecule is paramount for controlling and optimizing flavor development in food products. This technical guide provides an in-depth exploration of the primary precursors of this compound in food systems, detailing their quantification, the experimental protocols for their analysis, and the key chemical transformations that lead to the generation of this important furanone.

Core Precursors and Their Abundance in Food Systems

The formation of this compound predominantly arises from two main classes of precursors: pentose (B10789219) sugars and phosphorylated hexose (B10828440) derivatives. These compounds are naturally present in a myriad of raw and processed food materials.

Pentose Sugars

Pentoses, five-carbon monosaccharides, are key building blocks for the carbon skeleton of norfuraneol. The most significant pentose precursors include D-xylose, L-arabinose, and D-ribose. Their presence in food is widespread, often as constituents of complex carbohydrates like hemicelluloses (e.g., arabinoxylans in cereal grains) or in their free form.

Table 1: Quantitative Data on Pentose Precursors in Various Food Systems

| Food Category | Food Item | Precursor | Concentration Range | Analytical Method | Reference(s) |

| Cereal Grains | Wheat Flour | Arabinose | 46.6% of Arabinoxylan | Alkali Extraction | [1] |

| Wheat Flour | Xylose | 48.6% of Arabinoxylan | Alkali Extraction | [1] | |

| Rye Bran | Arabinose | 36.53% of Arabinoxylan | Alkali Extraction | [1] | |

| Rye Bran | Xylose | 63.31% of Arabinoxylan | Alkali Extraction | [1] | |

| Oats | Xylose | up to 78% of Arabinoxylan | Alkali Extraction | [1] | |

| Fruits | Plums | Xylose | ~0.7% (w/w) | Not Specified | [2] |

| Strawberries | Xylose | ~0.5% (w/w) | Not Specified | [2] | |

| Raspberries | Xylose | ~0.4% (w/w) | Not Specified | [2] | |

| Pears | Xylose | ~0.3% (w/w) | Not Specified | [2] | |

| Vegetables | Cauliflower | Xylose | ~0.6% (w/w) | Not Specified | [2] |

| Spinach | Xylose | ~0.5% (w/w) | Not Specified | [2] | |

| Bell Peppers | Xylose | ~0.4% (w/w) | Not Specified | [2] | |

| Broccoli | Xylose | ~0.3% (w/w) | Not Specified | [2] | |

| Meat & Fish | Carp (fresh) | Ribose | Relatively high levels | Chemical Assay | [3] |

| Beef, Chicken, Fish | Ribose | Component of Vitamin B2 | General Knowledge | [4] |

Note: Data for pentoses is often reported as a percentage of a larger polymer (e.g., arabinoxylan) rather than the free sugar concentration in the entire food matrix. The reported weight percentages in fruits and vegetables are estimates and can vary.

Phosphorylated Hexose Derivatives

In addition to pentoses, certain phosphorylated hexoses have been identified as significant precursors, particularly in biological systems like yeast, which can contribute to flavor development in fermented foods. The key precursor in this category is D-fructose-1,6-bisphosphate.

Table 2: Quantitative Data on Fructose-1,6-bisphosphate in Food-Related Systems

| System | Organism/Matrix | Precursor | Concentration / Yield | Analytical Method | Reference(s) |

| Fermentation | Saccharomyces carlsbergensis | Fructose-1,6-bisphosphate | 35–40 mg/mL (in permeabilized cells) | Enzymatic Assay | [5] |

| Model System | Rat Tissues | Fructose-1,6-bisphosphate | Endogenous levels and uptake measured | Enzymatic Assay | [6] |

Note: Quantitative data for fructose-1,6-bisphosphate in a wide range of common, unprocessed food items is limited in publicly available literature.

Formation Pathways of this compound

The formation of norfuraneol from its precursors is a multi-step process primarily occurring through the Maillard reaction.[7] The key stages involve the formation of an Amadori rearrangement product, followed by enolization and cyclization.

Maillard Reaction Pathway from Pentoses

The reaction begins with the condensation of a pentose sugar with an amino acid to form a Schiff base, which then undergoes an Amadori rearrangement to yield a 1-amino-1-deoxy-2-ketose.[8][9][10] Subsequent 2,3-enolization of the Amadori product leads to the formation of a key intermediate, 1-deoxy-D-threo-pentos-2-ulose, which then cyclizes to form this compound.[7]

Experimental Workflows

The analysis of this compound precursors in food systems requires a systematic workflow involving extraction, separation, and detection. The choice of method depends on the specific precursor and the food matrix.

Experimental Protocols

Quantification of Pentose Sugars (Xylose, Arabinose, Ribose) by HPLC-RI

This protocol provides a general method for the quantification of free pentose sugars in food matrices.

a. Sample Preparation and Extraction:

-

Homogenize a representative sample of the food material (e.g., 10 g of fruit puree or ground cereal).

-

For high-fat samples, perform a preliminary defatting step using a suitable solvent (e.g., hexane).

-

Extract the sugars using a solid-liquid extraction with 80% ethanol (B145695). This helps to precipitate proteins and other macromolecules.

-

Centrifuge the mixture and collect the supernatant.

-

Evaporate the ethanol from the supernatant under reduced pressure.

-

Redissolve the dried extract in a known volume of ultrapure water.

-

Filter the aqueous extract through a 0.45 µm syringe filter prior to HPLC analysis.

b. HPLC-RI Analysis:

-

HPLC System: An HPLC system equipped with a refractive index (RI) detector.

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87 series).

-

Mobile Phase: Isocratic elution with ultrapure water.

-

Flow Rate: Typically 0.5-0.8 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 80-85 °C) to ensure reproducible retention times.

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a series of standard solutions of xylose, arabinose, and ribose of known concentrations. Generate a calibration curve by plotting peak area against concentration for each sugar. Determine the concentration of the pentoses in the sample extract by comparing their peak areas to the calibration curve.

Quantification of Pentose Sugars by GC-MS after Derivatization

For more sensitive and specific analysis, GC-MS can be employed after derivatization of the sugars to increase their volatility.

a. Sample Preparation and Extraction:

-

Follow the same extraction procedure as described for HPLC-RI analysis (Protocol 1a).

b. Derivatization (Silylation):

-

Take a known volume of the aqueous sugar extract and evaporate to dryness under a stream of nitrogen.

-

To the dried residue, add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) in pyridine).

-

Heat the mixture at a specific temperature (e.g., 70-80 °C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

c. GC-MS Analysis:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injector: Split/splitless injector, with an appropriate injection temperature (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is typically used to separate the derivatized sugars (e.g., initial temperature of 100 °C, ramped to 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Quantification: Use an internal standard (e.g., a deuterated sugar) and create a calibration curve with derivatized standards of the target pentoses.

Quantification of Fructose-1,6-bisphosphate by Enzymatic Assay

Commercial enzymatic assay kits provide a specific and sensitive method for the quantification of fructose-1,6-bisphosphate.

a. Sample Preparation:

-

Homogenize the food sample in an appropriate buffer as recommended by the assay kit manufacturer.

-

Centrifuge the homogenate to remove solid debris.

-

The supernatant can be used directly for the assay or may require further dilution to fall within the linear range of the assay.

b. Enzymatic Assay Procedure:

-

The principle of the assay typically involves a series of coupled enzymatic reactions that ultimately lead to the production of a chromogenic or fluorogenic product.

-

For example, fructose-1,6-bisphosphatase (FBPase) can hydrolyze fructose-1,6-bisphosphate to fructose-6-phosphate. Fructose-6-phosphate is then converted in a series of reactions that lead to the reduction of a probe, which can be measured spectrophotometrically or fluorometrically.[11]

-

Follow the specific instructions provided with the commercial assay kit regarding reagent preparation, incubation times, and measurement parameters.

-

Quantification: A standard curve is generated using known concentrations of fructose-1,6-bisphosphate provided in the kit. The concentration in the sample is determined by comparing its absorbance or fluorescence signal to the standard curve.

Conclusion

The formation of the desirable flavor compound this compound in thermally processed foods is intrinsically linked to the presence of specific precursors, namely pentose sugars and fructose-1,6-bisphosphate. A thorough understanding of the distribution and concentration of these precursors in various food systems, coupled with robust analytical methodologies for their quantification, provides food scientists and researchers with the tools to control and optimize flavor development. The Maillard reaction, a complex yet fundamental process in food chemistry, governs the transformation of these precursors into the final flavor molecule. By elucidating these pathways and developing precise analytical protocols, the food industry can continue to innovate and deliver products with enhanced and consistent sensory profiles.

References

- 1. Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. imreblank.ch [imreblank.ch]

- 8. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 10. Key Aspects of Amadori Rearrangement Products as Future Food Additives [mdpi.com]

- 11. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]

The Thermal Genesis of Norfuraneol from Pentose Sugars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and experimental considerations for the thermal generation of norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) from pentose (B10789219) precursors. Norfuraneol is a significant flavor compound and a potential building block in medicinal chemistry, making a thorough understanding of its formation crucial for various scientific disciplines. This document provides a consolidated overview of reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development in this area.

Core Concepts: The Maillard Reaction and Pentose Degradation

Norfuraneol is primarily formed through the thermal degradation of pentose sugars, such as D-xylose, L-arabinose, and D-ribose. This transformation is a key facet of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. However, norfuraneol can also be generated, albeit often in lower yields, from the thermal treatment of pentoses in the absence of amino acids.

The principal pathway for norfuraneol formation involves the 2,3-enolisation of the pentose sugar, leading to the formation of a critical intermediate, 1-deoxypentosone.[1] This intermediate subsequently undergoes cyclization and dehydration to yield the stable this compound structure. It is important to note that, unlike some other furanones formed from pentoses in Maillard systems, the carbon skeleton of norfuraneol is derived directly from the pentose precursor without the incorporation of Strecker aldehydes, which are degradation products of amino acids.[1]

Quantitative Analysis of Norfuraneol Formation

The yield of norfuraneol is dependent on the specific pentose precursor, the presence and type of amino acid, and the reaction conditions such as pH. The following tables summarize quantitative data from model systems.

Table 1: Relative Distribution of Furanones from D-Xylose Systems

| Maillard System (Reactants) | Norfuraneol (%) | Furaneol (%) | Homofuraneol (%) |

| D-Xylose only | 93 | 3 | 4 |

| D-Xylose / Glycine | 99.8 | 0.2 | < 0.1 |

| D-Xylose / Alanine | 99.3 | 0.2 | 0.5 |

Conditions: 5 mmol of each reactant in 0.2 M phosphate (B84403) buffer (pH 7.0), heated at 90°C for 1 hour. Data represents the relative percentage of the three furanones formed.[1][2]

Table 2: Yield of Furanones from Different Pentoses with Glycine and Alanine

| Pentose Precursor | Amino Acid | Furaneol (µg) | Homofuraneol (µg) |

| D-Xylose | Glycine | 7.9 | 1.9 |

| L-Arabinose | Glycine | 4.8 | 2.0 |

| D-Ribose | Glycine | 3.4 | 1.1 |

| D-Xylose | L-Alanine | 1.0 | 11.5 |

| L-Arabinose | L-Alanine | 1.1 | 9.8 |

| D-Ribose | L-Alanine | 1.5 | 14.4 |

Conditions: Pentose and amino acid reacted in 0.2 mol/L phosphate buffer (pH 6), heated at 90°C for 1 hour. Norfuraneol was the main 3(2H)-furanone formed in all systems.[2]

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key chemical transformations and a standard experimental procedure for the generation and analysis of norfuraneol.

Detailed Experimental Protocols

This section provides a detailed methodology for the thermal generation, extraction, and analysis of norfuraneol from pentose precursors based on established literature.[1]

Materials and Reagents

-

D-Xylose (or L-Arabinose, D-Ribose), >99% purity

-

Glycine (or L-Alanine), >99% purity

-

Sodium Phosphate, Dibasic (Na₂HPO₄)

-

Hydrochloric Acid (HCl), 2 mol/L

-

Sodium Chloride (NaCl)

-

Diethyl Ether (Et₂O), analytical grade

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Reaction Procedure

-

Preparation of Buffer: Prepare a 0.2 mol/L sodium phosphate buffer and adjust the pH to 7.0.

-

Reactant Mixture: In a sealable reaction vessel, dissolve 5 mmol of the chosen pentose sugar and 5 mmol of the selected amino acid in 5 mL of the phosphate buffer.

-

Thermal Reaction: Securely seal the vessel and place it in a preheated oven or heating block at 90°C for 1 hour.

-

Cooling: After the reaction period, remove the vessel and allow it to cool to room temperature.

Extraction of Neutral Compounds

-

Dilution and Salting: Transfer the reaction mixture to a larger flask. Add 100 mL of deionized water and saturate the solution by adding approximately 40 g of NaCl.

-

pH Adjustment: Adjust the pH of the aqueous solution to 4.0 using a 2 mol/L HCl solution.

-

Liquid-Liquid Extraction: Transfer the mixture to a continuous liquid-liquid extraction apparatus (e.g., a rotation perforator). Extract the neutral compounds with 50 mL of diethyl ether overnight.

-

Drying and Concentration: Collect the organic phase (diethyl ether). Dry the extract over anhydrous Na₂SO₄ at 4°C. Carefully concentrate the dried organic phase to a final volume of 0.5 mL under a gentle stream of nitrogen.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The concentrated extract is analyzed to identify and quantify norfuraneol.

-

System: Gas chromatograph coupled to a mass spectrometer (or tandem MS for enhanced selectivity).

-

Column: A polar capillary column, such as a DB-FFAP (30 m x 0.32 mm, 0.25 µm film thickness), is suitable.

-

Injection: Cold 'on-column' injection is recommended to prevent thermal degradation of analytes.

-

Carrier Gas: Helium at a constant pressure (e.g., 10 psi).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min.

-

Ramp 2: Increase to 240°C at a rate of 30°C/min.

-

Final hold: Hold at 240°C for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 150°C.

-

Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantification. Norfuraneol's molecular ion is at m/z 114.

-

Conclusion